molecular formula C4H4ClNS B179390 5-Chlorothiophen-3-amine CAS No. 123403-75-8

5-Chlorothiophen-3-amine

Cat. No.: B179390
CAS No.: 123403-75-8
M. Wt: 133.6 g/mol
InChI Key: JBKAVYVUVXLHPJ-UHFFFAOYSA-N
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Description

5-Chlorothiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives. It has the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol . This compound is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiophen-3-amine can be synthesized through several methods. One common approach involves the nitration of thiophene to form 5-nitrothiophene, followed by reduction to obtain 5-aminothiophene. The final step involves chlorination to introduce the chlorine atom at the 5-position .

Another method involves the direct amination of 5-chlorothiophene using ammonia or an amine source under suitable reaction conditions. This method can be carried out using conventional heating or microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 5-Chlorothiophen-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chlorothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKAVYVUVXLHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559723
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123403-75-8
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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